
2-Chloro-4,6-dimethylpyrimidine
Overview
Description
2-Chloro-4,6-dimethylpyrimidine (CAS 4472-44-0) is a halogenated heterocyclic compound with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . It features a pyrimidine core substituted with chlorine at the 2-position and methyl groups at the 4- and 6-positions. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine atom, which facilitates nucleophilic aromatic substitution (SNAr) reactions . Key applications include the synthesis of antiviral agents, fluorescent probes, and curcumin analogs . Its physical properties include a melting point of 34–36°C, boiling point of 212°C, and acute toxicity (mouse LD₅₀: 56 mg/kg, intravenous) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyrimidine with chlorine gas. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the 2-position .
Another method involves the condensation of 3-amino-3-methoxy-N-cyano-2-propane imine with a suitable chlorinating agent. This process involves multiple steps, including salifying, cyanamide reaction, and condensation reaction, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs microwave-assisted synthesis. This method significantly reduces reaction times and improves yields compared to conventional heating methods. The use of microwave irradiation facilitates the aromatic nucleophilic substitution of halogen pyrimidines with anilines, resulting in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions with different nucleophiles, such as amines and thiols, to form substituted pyrimidines.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it can potentially undergo these reactions under appropriate conditions.
Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aniline derivatives, which react with this compound under microwave conditions to yield 2-anilinopyrimidines.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4,6-dimethylpyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, making it valuable in drug development.
- Anticancer Agents : Studies have shown that derivatives of this compound can act as potent inhibitors against cancer cell proliferation. For instance, 2-anilinopyrimidine derivatives synthesized from this compound have demonstrated significant antiproliferative activity against cancer cells through kinase inhibition mechanisms .
- CNS Effects : Compounds derived from this compound have been reported to influence the central nervous system (CNS), exhibiting properties such as sedation and anticonvulsant effects. This makes them candidates for further development as anxiolytics and antiepileptics .
Agrochemical Applications
The compound plays a crucial role in the development of agrochemicals, particularly herbicides and fungicides.
- Herbicide Synthesis : this compound serves as a key intermediate in the synthesis of sulfonylurea herbicides, which are widely used to control broadleaf weeds and grasses in crops. The efficiency of these herbicides contributes to improved agricultural yields .
- Fungicides : Similar to its role in herbicide synthesis, this compound is also involved in creating fungicides that protect crops from fungal diseases, thereby enhancing food security and agricultural productivity .
Material Science Applications
In material science, this compound is utilized for developing specialty polymers and resins.
- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer formulations that require enhanced durability and chemical resistance. This is particularly beneficial in creating materials for industrial applications where chemical exposure is prevalent .
Research Reagents
As a building block in organic synthesis, this compound is widely used as a research reagent.
- Synthetic Intermediates : Researchers utilize this compound to synthesize various heterocyclic compounds through nucleophilic substitution reactions. For example, its reaction with substituted anilines under microwave irradiation has yielded high-efficiency synthesis of new anilinopyrimidine derivatives .
Case Study 1: Antiproliferative Activity
A study published in the Journal of Chemistry demonstrated that derivatives synthesized from this compound exhibited notable antiproliferative effects against various cancer cell lines. The synthesized compounds were tested for their ability to inhibit specific kinases involved in cancer progression, showing promising results that warrant further investigation .
Case Study 2: Microwave-Assisted Synthesis
Research highlighted the efficiency of microwave-assisted synthesis techniques for producing anilinopyrimidine derivatives from this compound. This method not only improved yields but also reduced reaction times significantly compared to traditional heating methods. The study emphasized the environmental benefits of using greener solvents during synthesis .
Data Tables
Application Area | Specific Use | Example Compounds |
---|---|---|
Pharmaceuticals | Anticancer agents | 2-Anilinopyrimidine derivatives |
CNS-related drugs | Various pyrimidine derivatives | |
Agrochemicals | Herbicide synthesis | Sulfonylurea herbicides |
Fungicide development | Various fungicidal compounds | |
Material Science | Specialty polymers | Durable polymer formulations |
Research Reagents | Organic synthesis | Heterocyclic compounds |
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors, interfering with the signaling pathways that regulate cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs Within the Pyrimidine Family
2-Chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1)
- Molecular Formula : C₆H₇ClN₂O₂
- Molecular Weight : 174.59 g/mol .
- Key Differences : Replaces methyl groups with methoxy (-OCH₃) substituents.
- Reactivity : Methoxy groups are electron-donating, reducing electrophilicity at the 2-position compared to the methyl-substituted analog. This lowers reactivity in SNAr reactions but enhances stability in acidic conditions.
- Applications: Limited data, but methoxy groups may improve solubility for medicinal chemistry applications.
2-Mercapto-4,6-dimethylpyrimidine
- Molecular Formula : C₆H₈N₂S
- Molecular Weight : 140.2 g/mol (calculated).
- Key Differences : Chlorine replaced by a thiol (-SH) group.
- Reactivity : Thiol groups enable metal coordination and disulfide bond formation. Used in carboxyl activation reactions .
- Synthesis : Derived from 2-chloro-4,6-dimethylpyrimidine via nucleophilic substitution with sodium hydrosulfide (70% yield) .
2-Hydrazino-4,6-dimethylpyrimidine
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17 g/mol .
- Key Differences : Chlorine replaced by a hydrazine (-NHNH₂) group.
- Reactivity : Hydrazine enables condensation reactions for synthesizing tetrazolylpyrimidines with antiviral activity (e.g., against influenza A) .
- Synthesis : Reacting this compound with hydrazine hydrate (70% yield) .
Heterocyclic Analogs: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, CAS 3140-73-6)
- Molecular Formula : C₅H₆ClN₃O₂
- Molecular Weight : 175.58 g/mol .
- Key Differences : Pyrimidine ring replaced by a triazine core.
- Reactivity : Chlorine at the 2-position participates in coupling reactions, similar to this compound. CDMT is a stable peptide coupling agent used to activate carboxylic acids .
- Applications : Large-scale synthesis of amides and esters in pharmaceutical chemistry .
Reactivity in Nucleophilic Substitution
Biological Activity
2-Chloro-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a chlorine atom at the 2-position and two methyl groups at the 4 and 6 positions of the pyrimidine ring. Its structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and agricultural applications.
- Molecular Formula : CHClN
- Molecular Weight : 144.58 g/mol
- CAS Number : 4472-44-0
Herbicidal Activity
Research indicates that compounds containing the 4,6-dimethylpyrimidin-2-yl moiety exhibit significant herbicidal properties. For instance, derivatives synthesized from this compound have shown effective inhibition against monocotyledonous plants such as Digitaria sanguinalis at concentrations as low as 50 mg/L . These compounds act by inhibiting acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis, thereby disrupting lipid metabolism in plants .
Synthesis of Bioactive Derivatives
Recent studies have demonstrated the synthesis of various bioactive derivatives from this compound through aromatic nucleophilic substitution reactions. For example, microwave-assisted synthesis has been employed to produce a series of 2-anilinopyrimidines that exhibit promising bioactivity. The efficiency of microwave synthesis compared to traditional methods highlights its potential for developing new therapeutic agents .
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition can affect drug metabolism and efficacy, suggesting potential implications for pharmacokinetics in drug development .
Case Study 1: Herbicidal Efficacy
In a controlled study, novel derivatives synthesized from this compound were tested for their herbicidal activity against various weed species. The results indicated that certain derivatives exhibited over 80% inhibition of growth at concentrations ranging from 50 to 100 mg/L. The study concluded that structural modifications could enhance herbicidal potency .
Case Study 2: Synthesis and Biological Evaluation
A series of experiments aimed at synthesizing substituted anilines from this compound demonstrated that varying the substituents on the aniline significantly influenced the biological activity of the resulting compounds. For instance, anilines with electron-withdrawing groups showed enhanced bioactivity compared to those with electron-donating groups .
Data Tables
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 144.58 g/mol |
Herbicidal Activity | Effective at ≤100 mg/L |
CYP Enzyme Inhibition | CYP1A2 (Yes) |
Log P (octanol-water partitioning) | ~2.04 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-4,6-dimethylpyrimidine derivatives?
- Methodological Answer : The most common approach involves nucleophilic aromatic substitution (SNAr) using this compound as a starting material. For instance, microwave-assisted reactions with substituted anilines in ethanol at 160°C for 10 minutes yield 2-anilinopyrimidines with high efficiency (71–99% yields). Conventional heating under reflux for 72 hours is less efficient (e.g., 68% vs. 90% under microwaves) . Another route employs heteroaryllithium reagents reacting with 2-chloropyrimidines, followed by dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form di(heteroaryl)pyrimidines .
Q. How can researchers characterize the purity and structure of this compound derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.39 ppm for methyl groups in 2-anilinopyrimidines) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for accurate molecular weight determination (e.g., [M + H]⁺ peaks) .
- Infrared Spectroscopy (IR) : Detection of functional groups like NH (3278 cm⁻¹) and C=N (1600–1580 cm⁻¹) .
- Melting Point Analysis : Cross-referenced with literature values to assess purity .
Q. What solvents and conditions are optimal for SNAr reactions involving this compound?
- Methodological Answer : Ethanol is preferred for its eco-friendly profile and ability to dissolve both reactants. Microwave irradiation (160°C, 10 minutes) significantly accelerates reactions compared to conventional reflux (72 hours). Acid catalysis is not required due to the electron-deficient pyrimidine ring, which facilitates nucleophilic attack .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in SNAr reactions?
- Methodological Answer : Electron-donating groups (EDGs) on anilines (e.g., –OCH₃, –CH₃) enhance nucleophilicity, increasing yields (e.g., 90–99% for EDG-substituted derivatives). Conversely, electron-withdrawing groups (EWGs) like –NO₂ reduce yields (39% for nitro-substituted aniline) by deactivating the amino group. Steric effects are minimal due to the planar pyrimidine ring . Computational studies (DFT) can predict substituent impacts by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. What strategies are effective for synthesizing tristyrylpyrimidines from this compound?
- Methodological Answer : A hybrid approach combines Suzuki-Miyaura cross-coupling (for aryl groups) and Knoevenagel condensation (for styryl moieties). For example:
Convert arylalkynes to styrylboronic acids using catecholborane.
Perform palladium-catalyzed coupling to introduce styryl groups at C4 and C3.
Condense aldehydes with methyl groups under alkaline conditions (5 M NaOH, Aliquat 336 catalyst). Yields range from 28% to 79% depending on substituents .
Q. How can computational modeling aid in designing this compound-based fluorophores?
- Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict photophysical properties (e.g., UV-Vis absorption, fluorescence) by simulating:
- Frontier Molecular Orbitals (FMOs) : Bandgap energy correlates with absorption maxima (e.g., compound 7 shows λmax at 390 nm in toluene) .
- Solvatochromism : Solvent polarity effects on emission spectra (e.g., higher quantum yield in toluene, ϕ = 0.38, vs. polar solvents) .
- Molecular Electrostatic Potential (MEP) : Identifies reactive sites for functionalization .
Q. What are the challenges in dehydrogenation steps during di(heteroaryl)pyrimidine synthesis?
- Methodological Answer : Dehydrogenation of dihydropyrimidine intermediates using DDQ can lead to side reactions, including over-oxidation or dimerization. Key mitigations include:
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPFDOTMFYQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196284 | |
Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-44-0 | |
Record name | 2-Chloro-4,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4472-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472440 | |
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Record name | 4472-44-0 | |
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Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
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Record name | 2-Chloro-4,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-CHLORO-4,6-DIMETHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWF9HK9FMS | |
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Retrosynthesis Analysis
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